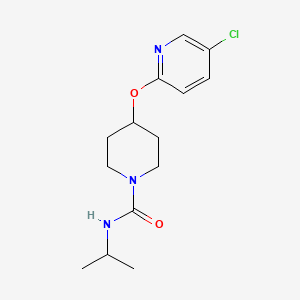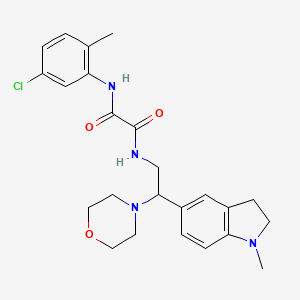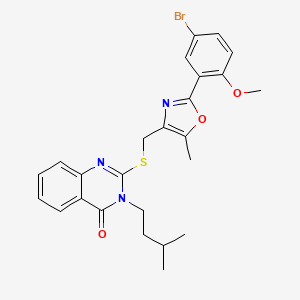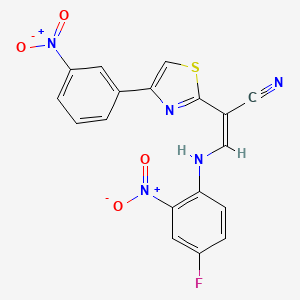![molecular formula C20H18N4S B2665830 5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine CAS No. 861209-32-7](/img/structure/B2665830.png)
5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They have a fused ring structure containing a thiophene and a pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Thieno[2,3-d]pyrimidines can undergo a variety of reactions, including cyclization and substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
- Convenient Synthetic Methods: A study described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing a versatile precursor for the synthesis of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. The synthesized compounds were characterized by spectral analyses, including FT IR, 1H NMR, 13C NMR, and mass spectroscopy, setting the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Applications
- Antidepressant Properties: Research into 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines revealed the structural requirements for antidepressant action, indicating the potential of derivatives for therapeutic use. The study identified compounds with significant activity, emphasizing the importance of specific substituents attached to the isoquinoline skeleton (Zára-Kaczián et al., 1986).
Material Science Applications
- Luminescent Properties: Novel diimine ligands based on the aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline system were synthesized and used to create Ir(III) luminescent complexes. These complexes exhibited moderate to strong phosphorescence in organic solvents, demonstrating potential applications in material sciences for the development of new luminescent materials (Shakirova et al., 2018).
Neurotoxicity Assessment
- Dietary Factors and Neurotoxicity: A study on tetrahydroisoquinoline (THIQ) derivatives, which share structural similarities with known neurotoxins, evaluated the endogenous synthesis from dietary factors and assessed neurotoxicity in a 3D neurosphere culture. This research contributes to understanding the potential neurodegenerative effects of THIQs derived from dietary sources, though the specific compound was not directly assessed for neurotoxicity (Aro et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
8-(4-methylphenyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15-17-18(25-20(15)24-16)19(21)23-10-22-17/h6-10H,2-5H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDWRXIACSXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)
![(E)-N-[1-oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2665750.png)
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)

![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)





![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)